Formoguanamine hydrochloride

Description

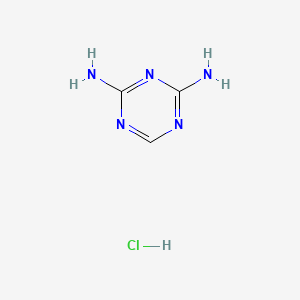

Structure

3D Structure of Parent

Properties

CAS No. |

58228-71-0 |

|---|---|

Molecular Formula |

C3H6ClN5 |

Molecular Weight |

147.57 g/mol |

IUPAC Name |

1,3,5-triazine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C3H5N5.ClH/c4-2-6-1-7-3(5)8-2;/h1H,(H4,4,5,6,7,8);1H |

InChI Key |

MJGZZIJKIRZIGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NC(=N1)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Formoguanamine Hydrochloride

Established Synthetic Pathways

The synthesis of formoguanamine can be achieved through several established routes, primarily involving condensation reactions to form the triazine ring.

One of the primary methods for producing formoguanamine involves the reaction of a biguanide (B1667054) with formamide (B127407). google.com This process is a condensation reaction where the biguanide molecule reacts with formamide to yield the 2,4-diamino-1,3,5-triazine structure. A related synthesis involves heating biguanide with ethyl formate (B1220265) to produce formoguanamine. archive.org While this method is effective for formoguanamine, its efficiency decreases significantly when esters of higher carboxylic acids are used to produce other substituted guanamines. google.com

Table 1: Synthesis of Formoguanamine via Biguanide Condensation

| Reactant 1 | Reactant 2 | Product | Reference |

| Biguanide | Formamide | Formoguanamine | google.com |

| Biguanide | Ethyl formate | Formoguanamine | archive.org |

An alternative and effective synthesis route involves the reaction of a formamidine (B1211174) salt, such as formamidine hydrochloride, with dicyandiamide (B1669379). acs.orgdatapdf.comacs.org This reaction has been shown to produce good yields of both formoguanamine and a guanidine (B92328) salt as a co-product. acs.orgdatapdf.com The reaction conditions can be optimized by using a solvent. For instance, conducting the reaction in phenol (B47542) at elevated temperatures has been demonstrated to improve the yield significantly. acs.org In a typical procedure, heating formamidine hydrochloride with dicyandiamide in phenol at 200°C for one hour resulted in a 93% yield of formoguanamine. acs.org

Table 2: Effect of Solvent on Formoguanamine Synthesis from Formamidine Hydrochloride and Dicyandiamide

| Solvent | Temperature | Time | Formoguanamine Yield | Guanidine HCl Yield | Reference |

| None (neat) | - | - | 88% | 78% | acs.org |

| Phenol | 200°C | 1 hour | 93% | 89% | acs.org |

Post-Synthetic Modifications and Analogous Triazine Derivative Chemistry

The chemistry of triazines extends beyond their initial synthesis. Various modifications can be performed on the triazine ring or its substituents, and analogous synthetic strategies can be employed to create a diverse range of derivatives.

Oxidative processes are relevant to the modification of triazine derivatives. For example, the oxidative degradation of 1,3,5-triazine (B166579) and its derivatives in an aqueous medium can be induced by hydroxyl radicals. nih.gov This process involves the initial attack of the hydroxyl radical on the triazine ring, leading to the formation of radical intermediates and subsequent degradation. nih.gov Furthermore, a copper-catalyzed oxidative decarboxylative amination of glyoxylic acid has been developed as a novel strategy to synthesize 1,3,5-triazines, where glyoxylic acid serves as a C1 synthon for heterocycle formation. researchgate.net These oxidative methods highlight the potential for modifying triazine structures through controlled oxidation and decarboxylation reactions.

The synthesis of guanamines is not limited to formoguanamine. A wide array of aliphatically substituted guanamines can be prepared, which is particularly relevant for creating materials like modified amino resins. google.comwikipedia.org A general method involves the condensation of cyanoguanidine with a corresponding nitrile (R-CN) to yield a guanamine with a specific substituent 'R'. wikipedia.org

However, the direct reaction of biguanide with esters of long-chain carboxylic acids often results in poor yields. google.com A significant advancement in this area is the finding that the presence of a negative functional group (e.g., cyano, carboxy, nitro) on the aliphatic chain of the ester activates it for reaction with biguanide, leading to satisfactory yields of the corresponding substituted guanamine. google.com This activation effect is surprisingly effective even when the negative group is distant from the ester group, allowing for the synthesis of guanamines with diverse and complex aliphatic side chains. google.com These synthetic protocols enable the creation of guanamines with tailored properties, such as varying solubilities, for specific applications. google.com

Table 3: Examples of Aliphatic Substituted Guanamines from Activated Esters

| Biguanide Reactant | Ester Reactant (with activating group) | Resultant Guanamine | Reference |

| Biguanide | Ester of a cyano-substituted aliphatic carboxylic acid | 2-Cyanoaliphatic substituted guanamine | google.com |

| Biguanide | Diethyl sodium sulfosuccinate | 8-Sulfo-fi-carboxypropionoguanamine | google.com |

Mechanistic Investigations of Formoguanamine Hydrochloride in Biological Systems As a Research Tool

Studies on Ocular System Perturbation in Animal Models

The use of formoguanamine hydrochloride in research has been pivotal in creating and examining specific forms of eye damage. These studies in different animal models help to understand the cellular and structural processes that lead to diseases of the retina and compound eyes.

Avian Models of Retinal Degeneration (e.g., Chicks, Japanese Quail, Roseringed Parakeets)

Formoguanamine hydrochloride has been effectively used to create models of retinal degeneration in birds. In species like chicks, Japanese quail, and roseringed parakeets, the chemical specifically targets the retinal pigment epithelium (RPE), causing a series of degenerative events in the neural retina. ias.ac.inias.ac.innih.gov

Formoguanamine hydrochloride is known to cause a swift and targeted breakdown of the retinal pigment epithelium (RPE). ias.ac.inbioone.org This initial damage involves the swelling and eventual death of RPE cells. The primary changes include the formation of vacuoles in the cytoplasm of the RPE cells, leading to the disorganization of their cellular structure. nih.gov The RPE is crucial for the health and function of photoreceptor cells, as it provides nutrients and recycles visual pigments. nih.gov The disruption of the RPE barrier by formoguanamine hydrochloride leads to a failure in these essential supportive roles, which in turn triggers the degeneration of the overlying photoreceptor cells. ias.ac.inbioone.org

Following the damage to the RPE, significant degenerative changes occur in both rod and cone photoreceptor cells. ias.ac.inias.ac.in The outer segments of the photoreceptors, which are in direct contact with the RPE, are the first to show damage. ias.ac.in This damage includes disorientation, swelling, and the eventual breaking apart of the outer segment discs. nih.gov Subsequently, the inner segments of the photoreceptors also degenerate, leading to a noticeable reduction in the number of photoreceptor cell nuclei in the outer nuclear layer. ias.ac.in In some avian species, cone photoreceptors appear to be more heavily affected than rods. nih.gov This selective cell death is a key feature of the retinopathy induced by formoguanamine hydrochloride.

Microscopic analysis of the retinas from birds treated with formoguanamine hydrochloride shows significant changes in the thickness of different retinal layers. ias.ac.in The most notable change is a significant thinning of the outer nuclear layer (ONL), which houses the cell bodies of the photoreceptor cells. ias.ac.in This thinning is a direct result of the widespread death of photoreceptor cells. The outer plexiform layer (OPL), where photoreceptors connect with other neurons, also becomes thinner. ias.ac.in In the initial stages of the induced retinopathy, the inner retinal layers, such as the inner nuclear layer (INL) and the ganglion cell layer (GCL), are generally well-preserved. ias.ac.in

Table 1: Summary of Formoguanamine Hydrochloride-Induced Retinal Changes in Avian Models

| Feature | Observation | Affected Retinal Layers |

|---|---|---|

| RPE Integrity | Swelling, vacuolization, and necrosis of RPE cells. nih.gov | Retinal Pigment Epithelium |

| Photoreceptor Outer Segments | Disorientation, swelling, and fragmentation. nih.gov | Photoreceptor Layer |

| Photoreceptor Nuclei | Significant reduction in number. ias.ac.in | Outer Nuclear Layer |

| Retinal Thickness | Marked thinning of the outer nuclear and outer plexiform layers. ias.ac.in | Outer Nuclear Layer, Outer Plexiform Layer |

Insect Models of Compound Eye Structure and Function (e.g., Papilio xuthus)

Formoguanamine hydrochloride has also been utilized in insect models to explore the development and maintenance of compound eye structures.

In the compound eyes of the butterfly Papilio xuthus, formoguanamine hydrochloride has been observed to interfere with the formation and integrity of the rhabdom. bioone.orgresearchgate.netresearchgate.net The rhabdom is a critical light-guiding structure composed of microvilli from several photoreceptor cells. nih.gov Treatment with formoguanamine hydrochloride leads to the disorganization of the highly structured rhabdomeres, which are the individual contributions of each photoreceptor to the rhabdom. bioone.orgresearchgate.netresearchgate.net This includes the disorganization of the microvilli and the buildup of abnormal membranous whorls and vacuoles within the photoreceptor cells. bioone.orgresearchgate.netresearchgate.net These observations suggest that formoguanamine hydrochloride impacts the synthesis or transport of membrane components that are vital for the correct assembly and upkeep of the rhabdom. bioone.orgresearchgate.netresearchgate.net

**Table 2: Effects of Formoguanamine Hydrochloride on the Compound Eye of *Papilio xuthus***

| Affected Structure | Description of Effect |

|---|---|

| Rhabdom | Disruption of the organized microvillar structure. bioone.orgresearchgate.netresearchgate.net |

| Photoreceptor Cells | Accumulation of abnormal membranous whorls and vacuoles. bioone.orgresearchgate.netresearchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Assessment of Visual Pigment Chromophore Content and Electroretinogram Responses

Formoguanamine hydrochloride's impact on the fundamental components of the visual cycle has been a subject of scientific inquiry. Studies have assessed its effects on both the quantity of visual pigment chromophores and the electrical responses of the retina as measured by electroretinography (ERG).

In research on the compound eyes of the butterfly, Papilio xuthus, administration of formoguanamine during the pupal stage did not result in a statistically significant change in the content of the visual pigment chromophore, 3-hydroxyretinal (B16449). bioone.org Furthermore, the electroretinogram (ERG) responses to white light stimuli in the treated butterflies were not different from those of the control group. bioone.org This suggests that, in this insect model, formoguanamine does not primarily exert its effects by depleting the chromophore necessary for phototransduction or by immediately disrupting the light-induced electrical cascade in photoreceptor cells. bioone.org

Similarly, studies in newly hatched chicks have shown that at certain dosages, formoguanamine does not completely eliminate phototransduction, as indicated by ERG recordings. nih.gov However, other research in chicks has noted that an absorption spectrum of retinal extracts from formoguanamine-treated animals showed a reduced absorbance at 400 nm, which may suggest an alteration related to retinal chromophores or other absorbing compounds. ias.ac.in The visual cycle is critical for vision, relying on the conversion of light-sensitive 11-cis-retinal (B22103) to all-trans-retinal (B13868) to initiate the phototransduction cascade. nih.gov Deficiencies in chromophore regeneration can lead to impaired visual function and diminished ERG responses. nih.gov

Table 1: Effect of Formoguanamine on Visual Pigment Chromophore in Papilio xuthus

This table summarizes the quantitative analysis of 3-hydroxyretinal content in the compound eyes of control and formoguanamine-treated butterflies.

| Treatment Group | Mean Chromophore Content (pmol per compound eye) | Statistical Significance |

| Control | 35.8 | No significant difference |

| Formoguanamine-Treated | 30.5 | No significant difference |

| Data sourced from a study on the effect of formoguanamine on the compound eye of the butterfly, Papilio xuthus. bioone.org |

Biochemical and Cellular Pathways Underlying Ocular Effects

A key biochemical effect of formoguanamine in the retina is the significant modulation of ornithine aminotransferase (OAT) activity. bioone.orgias.ac.in OAT is a mitochondrial enzyme that requires pyridoxal (B1214274) 5'-phosphate (PLP), a form of vitamin B6, as a cofactor. mdpi.com It plays a crucial role in converting L-ornithine to glutamate-5-semialdehyde. mdpi.com

Research in newly hatched chicks demonstrated that administration of formoguanamine led to a remarkable decrease in the specific activity of retinal ornithine aminotransferase. bioone.orgias.ac.in This enzyme is reported to be exclusively localized within the mitochondria of the retinal pigment epithelium (RPE). bioone.orgias.ac.in The reduction in OAT activity is a consistent finding and is considered a central part of the mechanism behind formoguanamine's effects on the eye. ias.ac.in The functional integrity of the RPE and retina is dependent on the proper activity of enzymes like OAT. mdpi.com A deficiency in human OAT is known to cause gyrate atrophy of the choroid and retina, a degenerative disease characterized by progressive vision loss. frontiersin.org

Concurrent with the reduction in OAT activity, formoguanamine administration has been shown to rapidly decrease the content of vitamin B6 in the retina of chicks. bioone.orgias.ac.in This finding is mechanistically significant because OAT is a PLP-dependent enzyme, meaning it relies on vitamin B6 to function correctly. mdpi.com

The observed decrease in retinal vitamin B6 is believed to be directly responsible for the subsequent reduction in retinal ornithine aminotransferase activity. ias.ac.in This cascade of events—depletion of vitamin B6 leading to impaired enzyme function—is suggested to be a primary cause of the impaired physiological functions of the retinal pigment epithelium and photoreceptors seen after formoguanamine exposure in newly hatched chicks. ias.ac.in

Formoguanamine induces a distinct and selective pattern of cellular damage, primarily affecting the outer layers of the retina. ias.ac.in Histological studies in avian models, such as the roseringed parakeet and Japanese quail, have revealed conspicuous and irreversible degenerative changes following formoguanamine treatment. ias.ac.inias.ac.in

The most affected tissues are the outer pigmented epithelium (RPE) and the photoreceptive layer containing the rods and cones. ias.ac.inias.ac.in A significant reduction in the thickness of the outer nuclear layer (ONL), which contains the cell bodies and nuclei of the photoreceptor cells, is also a hallmark of its effect. ias.ac.in In stark contrast, the inner cellular layers of the retina, including the inner nuclear layer and ganglion cell layer, remain almost identical to those in untreated control animals. ias.ac.in This selective toxicity makes formoguanamine a valuable pharmacological tool for research, allowing scientists to study the specific roles of the outer retina by creating models where these layers are selectively damaged while the inner retinal pathways remain largely intact. ias.ac.in

Table 2: Impact of Formoguanamine on Retinal Layer Thickness in the Roseringed Parakeet

This table presents data on the thickness of different retinal layers in control and formoguanamine-treated birds, demonstrating the selective effect on the outer retina. The study measured these effects at 10, 20, and 30 days post-treatment, with the data below representing a snapshot of these findings.

| Retinal Cell Layer | Treatment Group | Mean Thickness (µm) (± SE) |

| Outer Nuclear Layer | Control | Data not specified in abstract |

| Formoguanamine-Treated | Significantly reduced compared to control | |

| Inner Cell Layers | Control | No significant change |

| Formoguanamine-Treated | No significant change | |

| Based on findings reporting a significant reduction in the outer nuclear layer thickness in treated parakeets while inner layers remained identical to controls. ias.ac.in |

Role in Experimental Ocular Growth and Refractive Development Models

Formoguanamine hydrochloride has been identified as a potent inhibitor of experimentally induced myopia, particularly form-deprivation myopia (FDM). nih.gov FDM is a widely used animal model where depriving the retina of clear, patterned images—often by using a translucent diffuser or through eyelid suture—leads to excessive axial elongation of the eye and a myopic refractive error. nih.gov This model has been crucial in establishing that local retinal signals can control eye growth. frontiersin.org

In studies using chicks, intravitreal administration of formoguanamine effectively prevented the development of high refractive myopia that is typically induced by form deprivation. nih.gov Treated eyes showed less axial elongation compared to untreated, form-deprived eyes. nih.gov This inhibitory effect on the development of FDM highlights formoguanamine's utility as a research agent to probe the signaling pathways that regulate ocular growth and emmetropization. nih.govias.ac.in The ability of formoguanamine to counteract the growth-stimulating effects of visual form deprivation suggests it interferes with the biochemical cascade that translates visual blur into structural changes in the eye. nih.gov

Influence on Light-Induced Avian Glaucoma Models

Formoguanamine hydrochloride has been investigated as a pharmacological tool to understand the mechanisms underlying light-induced avian glaucoma (LIAG). Research in this area has demonstrated that the compound can prevent the characteristic eye enlargement associated with this condition in avian models. ias.ac.in

In studies involving Japanese quail, formoguanamine hydrochloride treatment was shown to be effective in preventing the eye enlargement that is a hallmark of light-induced avian glaucoma. ias.ac.in This effect is attributed to the compound's specific action on the retinal tissues. Histological examinations of formoguanamine-treated birds revealed significant degenerative changes in the photoreceptor outer segments and the pigment epithelium. ias.ac.in These findings suggest that the compound's influence on the development of LIAG is mediated through its induction of retinal damage, which appears to interfere with the pathological processes leading to eye enlargement under continuous light exposure.

Further research in chicks has also highlighted the role of formoguanamine in preventing experimentally induced eye enlargement, such as that caused by lid-suturing, a model that shares some characteristics with light-induced glaucoma. ias.ac.innih.gov In these studies, formoguanamine-treated chicks did not develop the expected myopia and eye enlargement in the sutured eye. nih.gov

The key findings from research on the influence of formoguanamine hydrochloride on avian eye models are summarized in the table below.

| Model Organism | Experimental Condition | Effect of Formoguanamine Hydrochloride | Observed Histological Changes | Reference |

| Japanese Quail | Light-Induced Avian Glaucoma | Prevention of eye enlargement | Degeneration of photoreceptor outer segments and pigment epithelium | ias.ac.in |

| Chicks | Lid Suture Myopia | Prevention of eye enlargement and myopia | Damage to retinal pigment epithelium and photoreceptor layers | ias.ac.innih.gov |

| Roseringed Parakeets | N/A | Induction of blindness | Degenerative changes in the outer pigmented epithelium and photoreceptive layer | nih.govias.ac.in |

Investigations into Extraocular Photoreception and Circadian Rhythm Entrainment (Absence of Effect)

While formoguanamine hydrochloride has a profound impact on the retinal photoreceptors, studies have also investigated its potential effects on extraocular photoreception and the entrainment of circadian rhythms. The evidence indicates that the compound does not affect these non-visual light-sensing pathways. ias.ac.in

In experiments with Japanese quail treated with formoguanamine hydrochloride, although the birds were rendered behaviorally blind due to retinal degeneration, their circadian locomotor activity rhythms remained synchronized with external light-dark cycles. ias.ac.in This demonstrates that the extraretinal photoreceptors, which are known to play a crucial role in the photoperiodic responses in birds, remained functional despite the administration of the compound. ias.ac.in

The table below summarizes the research findings regarding the absence of an effect of formoguanamine hydrochloride on extraocular photoreception and circadian rhythm entrainment.

| Model Organism | Biological Process Investigated | Outcome in Formoguanamine-Treated Animals | Conclusion | Reference |

| Japanese Quail | Circadian Locomotor Activity Rhythm | Rhythm remained entrained to light-dark cycles | Extraretinal photoreceptors remained intact | ias.ac.in |

| Japanese Quail | Photoperiodic Gonadal Response | Response was almost normal | Extraocular photoreception was not affected | ias.ac.in |

Advanced Chemical Research Perspectives on Formoguanamine Scaffolds

Exploration in Coordination Chemistry

The electron-deficient nature of the 1,3,5-triazine (B166579) ring, coupled with the presence of nitrogen atoms with available lone pairs, renders formoguanamine and its derivatives excellent candidates for ligand design in coordination chemistry. These triazine-based ligands have been shown to form stable and structurally diverse complexes with a wide array of metal ions.

Triazine Derivatives as Ligands for Metal Complex Formation

Triazine derivatives have been extensively utilized as building blocks for a variety of ligand architectures, demonstrating remarkable coordination versatility. researchgate.netresearchgate.net The nitrogen atoms within the triazine ring, as well as those in amino substituents, can act as donor sites, leading to the formation of metal complexes with diverse structural and electronic properties. researchgate.net The C3-symmetry often inherent in trisubstituted triazine ligands can impart high stability to the resulting metal complexes. nih.gov

One significant application is in the construction of pincer ligands, where the triazine core serves as a rigid scaffold. researchgate.net These ligands can coordinate to a metal center in a tridentate fashion, enhancing the stability and influencing the reactivity of the complex. researchgate.net For example, s-triazine cores have been incorporated into PNP-type pincer ligands, which combine the π-deficient triazine heterocycle with strong σ-donating phosphine (B1218219) groups to stabilize metal-ligand interactions. acs.org The coordination behavior of these ligands has been explored with various transition metals, leading to the development of complexes with potential applications in catalysis. researchgate.netacs.org

Furthermore, the coordination of triazine-based Schiff base ligands with various divalent metal ions has been reported, resulting in complexes with octahedral geometries. nih.gov Spectroscopic and thermodynamic studies have been employed to determine the formation constants and thermodynamic parameters of these complexation reactions. doaj.orgresearchgate.net

Below is a table summarizing examples of metal complexes formed with triazine-derivative ligands:

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Reference(s) |

| s-Triazine Pincer Ligands | Various Transition Metals | Tridentate | Octahedral, Square Planar | researchgate.net |

| Tris(ferrocenyl)triazine | Coinage Metals (Cu, Ag, Au) | Tridentate | Trigonal-planar | nih.gov |

| Triazine Schiff Base | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate/Tridentate | Octahedral | nih.govaristonpubs.com |

| Aroyl-Hydrazone Schiff Base | Mn(II), Zn(II) | Bidentate | Distorted Octahedral, Distorted Trigonal Bipyramidal | nih.gov |

Mechanistic Aspects of Ligand-Metal Coordination with Triazine Scaffolds

The coordination of triazine-based ligands to metal centers is governed by a combination of electronic and steric factors. The π-acidic nature of the nitrogen-rich triazine ring can influence the stability of the metal-ligand bond. acs.org This effect can be modulated by the introduction of strong σ-donating groups, which can compensate for the electron-withdrawing character of the triazine core and enforce a stable coordination geometry. acs.org

A key mechanistic concept in the context of triazine-based ligands is metal-ligand cooperativity. acs.org This phenomenon involves the active participation of the ligand in a chemical transformation, rather than it acting as a passive "spectator." acs.org In some triazine-based pincer complexes, the ligand backbone can undergo transient chemical modifications, such as aromatization/dearomatization sequences, which can facilitate catalytic cycles. acs.org

The thermodynamic stability of metal complexes with triazine derivatives is a measure of the extent of complex formation at equilibrium. gcnayanangal.com Studies on the complexation of divalent metal ions with triazine-based Schiff bases have determined the standard thermodynamic parameters (ΔG°, ΔH°, and ΔS°), providing insights into the spontaneity and enthalpic/entropic contributions to the complexation process. doaj.orgresearchgate.net Kinetically, triazine complexes can be classified as labile or inert, depending on the rate of ligand exchange reactions. gcnayanangal.com This kinetic stability is distinct from thermodynamic stability and is influenced by factors such as the charge of the central metal ion and the nature of the ligand. gcnayanangal.com

Applications in Supramolecular Chemistry and Self-Assembly Processes

The ability of formoguanamine and its derivatives to engage in specific and directional non-covalent interactions makes them powerful building blocks for the construction of complex supramolecular architectures. These interactions, primarily hydrogen bonding and π-π stacking, drive the self-assembly of these molecules into well-defined, higher-order structures.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Triazine-Based Systems

Hydrogen bonding is a dominant force in the self-assembly of formoguanamine-containing systems. The amino groups on the triazine ring act as hydrogen bond donors, while the ring nitrogen atoms can serve as acceptors. This donor-acceptor pattern facilitates the formation of robust and predictable hydrogen-bonding networks. ox.ac.ukmdpi.com The cooperative action of multiple hydrogen bonds, such as NH···N, can lead to the formation of stable molecular duplexes and other supramolecular synthons that guide the three-dimensional structure of these compounds in the solid state. royalsocietypublishing.orgnih.gov

The interplay between hydrogen bonding and π-π stacking is often cooperative, with each interaction influencing the strength and geometry of the other. royalsocietypublishing.org This cooperativity can lead to the formation of robust and complex supramolecular architectures. royalsocietypublishing.org

Design and Construction of Supramolecular Architectures

The predictable non-covalent interactions of triazine derivatives have enabled the rational design and synthesis of a variety of supramolecular architectures. These range from discrete oligomers and macrocycles to extended polymers and networks. rsc.org

Triazine-based macrocycles have been synthesized through stepwise approaches, often involving a linear precursor that undergoes an intramolecular cyclization reaction. researchgate.net These macrocycles can possess well-defined cavities capable of molecular recognition and guest encapsulation. rsc.org For instance, macrobicycles with aromatic panels based on 1,3,5-triazine have been shown to include planar aromatic substrates with high association constants. rsc.org

The self-assembly of triazine-based building blocks can also lead to the formation of linear supramolecular polymers. nih.gov By strategically positioning self-complementary triple hydrogen-bonding arrays on a triazine scaffold, reminiscent of a Janus G-C nucleobase, efficient linear self-assembly can be achieved. nih.gov Furthermore, triazine-based oligomers equipped with hydrogen bond acceptor and donor sites have been designed as synthetic analogues of DNA, with the potential to form duplex structures and encode chemical information. cam.ac.ukresearchgate.net

The following table provides examples of supramolecular architectures constructed from triazine-based building blocks:

| Supramolecular Architecture | Driving Non-Covalent Interaction(s) | Key Features | Reference(s) |

| Molecular Duplexes | NH···N, CH···O, CH···π interactions | Robust supramolecular synthons | royalsocietypublishing.orgnih.gov |

| Macrocycles | Covalent synthesis followed by non-covalent guest binding | Defined cavities for molecular recognition | rsc.orgresearchgate.net |

| Linear Supramolecular Polymers | Self-complementary triple hydrogen bonding | Formation of extended one-dimensional chains | nih.gov |

| Duplex-forming Oligomers | Hydrogen bonding between complementary strands | Synthetic analogues of DNA for information storage | cam.ac.ukresearchgate.net |

| Porous Supramolecular Frameworks | π-π stacking interactions | Permanent porosity | nih.gov |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods have become indispensable tools for elucidating the structural, electronic, and thermodynamic properties of formoguanamine and its derivatives at the molecular level. These studies provide insights that complement experimental findings and guide the design of new functional materials.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of triazine-based molecules. researchgate.netnih.govacs.org DFT calculations have been employed to determine optimized molecular geometries, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and energy gaps. nih.govmdpi.com These calculations help in understanding the reactivity of different sites on the triazine ring and its substituents. For example, DFT studies on triazine derivatives have shown that the active sites are often located on the nitrogen atoms of the triazine ring and on aromatic rings with polar substituents. researchgate.net Time-dependent DFT (TD-DFT) is used to study the optoelectronic properties and predict absorption spectra. nih.gov

Molecular dynamics (MD) simulations are another powerful computational technique used to study the dynamic behavior and self-assembly processes of triazine-based systems. researchgate.netresearchgate.netmdpi.comnih.gov MD simulations can model the time evolution of a system of molecules, providing insights into the formation of supramolecular structures. researchgate.netresearchgate.net For instance, MD simulations can be used to study the self-assembly of peptide nanotubes and other complex nanostructures. mdpi.comnih.gov Both all-atom and coarse-grained simulation approaches are utilized, depending on the desired level of detail and the time and length scales of the process being investigated. researchgate.net

Computational studies have also been instrumental in understanding the thermodynamics of metal-ligand complexation. psu.edu Quantum chemical calculations can be used to determine the structural, electronic, spectroscopic, and thermodynamic properties of metal complexes with triazine-based ligands. psu.edu Furthermore, theoretical methods are employed to calculate pKa values of triazines, which is crucial for predicting their structure and dynamics in aqueous environments at different pH levels. morressier.com

The table below highlights the application of various computational methods in the study of triazine derivatives:

| Computational Method | Properties Investigated | Key Findings | Reference(s) |

| Density Functional Theory (DFT) | Electronic structure, reactivity, geometry, HOMO-LUMO gap, enthalpies of formation | Identification of active sites, prediction of reactivity trends, and energetic properties. | researchgate.netnih.govacs.orgmdpi.com |

| Time-Dependent DFT (TD-DFT) | Optoelectronic properties, absorption spectra | Prediction of electronic transitions and optical properties. | nih.gov |

| Molecular Dynamics (MD) Simulations | Self-assembly processes, conformational dynamics | Modeling the formation of supramolecular structures and understanding their dynamic behavior. | researchgate.netresearchgate.netmdpi.comnih.gov |

| Monte Carlo Simulations | Adsorption behavior | Searching for stable configurations of molecules on surfaces. | researchgate.net |

| Quantum Chemical Calculations | Thermodynamic properties of metal complexes | Elucidation of the stability and favorability of complex formation. | psu.edu |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds, including formoguanamine and its parent s-triazine scaffold. dntb.gov.uaresearchgate.net These computational methods allow for the calculation of various molecular descriptors that provide insight into the molecule's behavior in chemical reactions.

The electronic properties of triazine derivatives are significantly influenced by the nature and position of substituents on the ring. nih.gov Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity. researchgate.net

Theoretical studies on various triazine derivatives have shown that these quantum chemical parameters can be correlated with their chemical behavior. researchgate.net For instance, the locations of the HOMO and LUMO density distributions indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. For many s-triazine derivatives, the active sites for interaction are located on the nitrogen atoms of the triazine ring and on any substituted polar groups. researchgate.net

Furthermore, global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies. researchgate.netnih.gov These descriptors help in quantifying the reactivity of the molecule as a whole. For example, protonation of triazine and its amino derivatives has been shown through time-dependent DFT calculations to cause a reduction in the energy gap and a reorganization of the electronic structure, which in turn alters the molecule's optical and electronic properties. arxiv.org

The table below presents a conceptual summary of how different substituents might influence the calculated electronic properties of a generic s-triazine scaffold, based on principles described in the literature.

Table 1: Predicted Influence of Substituents on Electronic Properties of s-Triazine Derivatives This table is a conceptual representation based on established principles of electronic effects in organic molecules and findings from DFT studies on related compounds.

| Substituent Type | Effect on EHOMO | Effect on ELUMO | Effect on HOMO-LUMO Gap (ΔE) | Predicted Reactivity Effect |

|---|---|---|---|---|

| Electron-Donating Group (e.g., -NH₂) | Increase (Less Negative) | Slight Increase | Decrease | Increased reactivity towards electrophiles |

| Electron-Withdrawing Group (e.g., -NO₂) | Decrease (More Negative) | Decrease | Decrease | Increased reactivity towards nucleophiles |

| Halogen (e.g., -Cl) | Decrease (More Negative) | Decrease | Relatively Small Change | Modulates reactivity; site for nucleophilic substitution |

Structure-Activity Relationship (SAR) Derivations for Triazine Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. For triazine analogs, extensive SAR studies have been conducted to develop new therapeutic agents, including antimicrobial, anticancer, and antiviral agents. rmit.edu.vnnih.govmdpi.com The 1,3,5-triazine (s-triazine) ring serves as a versatile scaffold, allowing for systematic structural modifications at its 2, 4, and 6 positions to modulate biological activity. mdpi.comtandfonline.com

The core principle of SAR for triazine analogs is that the nature, size, and electronic properties of the substituents attached to the triazine ring dictate the compound's interaction with its biological target. rmit.edu.vnnih.gov Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to play a key role in enhancing the biological activities of triazine derivatives, though their optimal placement and nature depend on the specific target. rmit.edu.vn

Key findings from SAR studies on various classes of triazine analogs include:

For Antimicrobial Activity: The introduction of different substituents on the triazine core significantly impacts antibacterial and antifungal efficacy. For instance, in one study on hybrid phenylthiazolyl-s-triazines, the substitution of a furfuryl-amino group enhanced activity against certain Gram-positive bacteria. tandfonline.com The presence of phenyl-substituted amino or thiol derivatives was also found to be crucial for supreme biological activity. tandfonline.com

For GPR84 Antagonism: In a detailed study of 1,2,4-triazine (B1199460) analogs as G-protein-coupled receptor 84 (GPR84) antagonists, the structural requirements of substituents at various positions were investigated. nih.gov Molecular docking revealed that 5- and 6-aryl substituents bind in distinct pockets of the receptor. The SAR analysis provided a rationale for how modifications to these aryl groups and other parts of the molecule, such as the 3-position, influenced antagonist potency. nih.govresearchgate.net

For Antiviral Activity: The synthesis of triazine dimers, where two triazine moieties are connected by a linker, has been explored to develop novel antiviral agents. nih.gov The length and nature of the linker, as well as the substituents on the triazine rings, were critical for activity against HIV-1. nih.gov

These studies underscore the importance of systematic modification and analysis. By comparing the biological activity of a series of related compounds, researchers can build robust SAR models that guide the rational design of more potent and selective triazine-based molecules. rmit.edu.vn

Table 2: General Structure-Activity Relationships for Bioactive Triazine Analogs This table summarizes general trends observed across various studies on triazine derivatives.

| Position of Substitution on Triazine Ring | Type of Substituent/Modification | Observed Impact on Biological Activity | Reference Example |

|---|---|---|---|

| C2, C4, C6 | Phenyl-amino or Phenyl-thiol groups | Often enhances antimicrobial activity. | Phenylthiazolyl-s-triazines tandfonline.com |

| C2, C4, C6 | Halogens (e.g., Fluorine) | Can increase potency; 3- and 4-fluorophenylamino moieties were found to be important for anti-inflammatory and anticancer activity. | 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazines mdpi.com |

| C5, C6 (on 1,2,4-triazines) | Aryl groups (e.g., indole, anisole) | Binds in specific receptor pockets; modifications modulate antagonist potency. | GPR84 Antagonists nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Formoguanamine |

| s-Triazine |

Analytical Methodologies for Formoguanamine Hydrochloride in Research Contexts

Advanced Analytical Techniques for Characterization and Quantificationnih.govd-nb.info

The precise characterization and quantification of formoguanamine hydrochloride, a member of the triazine family, rely on a suite of sophisticated analytical techniques. These methods are essential for determining purity, structure, and concentration in various research contexts. The primary approaches involve separating the compound from complex mixtures, identifying its unique structural features, and accurately measuring its amount.

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of triazine compounds, enabling their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for analyzing polar and non-thermodegradable triazine compounds without the need for chemical derivatization. oup.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing stationary phases like octadecyl (C18) columns. mdpi.comthermofisher.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. mdpi.comtandfonline.com Detection is often achieved using a diode-array detector (DAD) or a UV detector, as triazines exhibit strong absorbance around 220 nm. oup.comtandfonline.com The technique's efficiency allows for the rapid separation of multiple triazine compounds in a single analysis. d-nb.infothermofisher.com For instance, various s-triazines and their more polar derivatives can be effectively separated using a phosphate (B84403) buffer-methanol gradient. d-nb.info

Gas Chromatography (GC): GC is another powerful technique for triazine analysis, often coupled with mass spectrometry (GC-MS). nih.govthermofisher.com Due to the polarity of many triazine metabolites, a derivatization step is often necessary to increase their volatility for GC analysis. nih.govacs.org Trimethylsilyl (Me3Si) derivatives are commonly prepared for this purpose. acs.org Capillary columns with various stationary phases, from non-polar to polar, are employed to achieve separation. nih.gov While non-polar stationary phases can sometimes result in peak tailing for certain triazines, polar phases like Carbowax 20M have been shown to produce symmetrical peaks and good separation. nih.gov

Table 1: Comparison of Chromatographic Techniques for Triazine Analysis

| Technique | Principle | Typical Stationary Phase | Common Detector | Advantages for Triazines | Limitations for Triazines |

|---|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Octadecyl) mdpi.comthermofisher.com | UV/Diode-Array oup.comtandfonline.com | Suitable for polar, non-volatile compounds; no derivatization needed. oup.com | Lower resolution than capillary GC for some applications. |

| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | OV-101, Carbowax 20M nih.gov | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) nih.gov | High resolution with capillary columns; excellent sensitivity with specific detectors. nih.gov | Often requires derivatization for polar analytes like formoguanamine. nih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of formoguanamine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for determining the precise structure of organic molecules. libretexts.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the formoguanamine molecule. mdpi.com The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of the molecular structure. libretexts.org For triazine derivatives, NMR is used to confirm the arrangement of substituents on the triazine ring. mdpi.comrsc.org

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The triazine ring has characteristic intense absorption bands in the IR spectrum, typically in the regions of 1500–1600 cm⁻¹ and 700–800 cm⁻¹. e3s-conferences.org Specific functional groups attached to the ring, such as amino groups, will also show distinct absorption bands (e.g., around 3300 cm⁻¹). e3s-conferences.org Fourier Transform Infrared (FT-IR) spectroscopy can provide a qualitative "fingerprint" of formoguanamine hydrochloride, which is useful for identification and quality control. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The triazine ring with its functional groups gives a stable signal with an absorption maximum in the UV range. e3s-conferences.org For example, amino-substituted triazines often exhibit two absorption bands. e3s-conferences.org The position and intensity of these absorption maxima are characteristic of the compound's structure and can be used for quantitative analysis in conjunction with techniques like HPLC. oup.commdpi.com

Table 2: Spectroscopic Data for Characterization of Triazine Derivatives

| Spectroscopic Technique | Information Obtained | Characteristic Triazine Signals |

|---|---|---|

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms. libretexts.org | Specific chemical shifts for protons and carbons on and attached to the triazine ring. mdpi.com |

| IR Spectroscopy | Identification of functional groups and the molecular "fingerprint". nih.gov | Intense bands for the triazine ring (1500–1600 cm⁻¹) and specific substituent groups (e.g., N-H stretching). e3s-conferences.org |

| UV-Vis Spectroscopy | Electronic transitions, conjugation. Used for quantification. mdpi.com | Characteristic absorption maxima in the UV region (e.g., ~220-240 nm). oup.come3s-conferences.org |

Mass Spectrometry Applications in Triazine Research

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov It is frequently coupled with chromatographic techniques like GC-MS and LC-MS for the comprehensive analysis of triazines. thermofisher.comtandfonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are state-of-the-art methods for the detection and quantification of triazines in various samples. researchgate.netthermofisher.com These methods combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. tandfonline.com Electrospray ionization (ESI) is a common ionization technique used for polar triazine compounds. thermofisher.com LC-MS/MS provides excellent linearity and low detection limits, making it ideal for trace analysis. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile or derivatized triazines. thermofisher.comnih.gov Following separation on the GC column, the molecules are ionized, typically by electron impact (EI), which causes predictable fragmentation. nih.govacs.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation patterns of s-triazines have been well-studied, often involving the loss of substituents and cleavage of the heterocyclic ring. nih.govacs.org This detailed information allows for confident identification of the compounds. nih.gov

The primary direction of decomposition for many s-triazines under electron impact involves the removal of substituents, followed by the splitting of the heterocyclic ring, often through the elimination of a nitrogen molecule or hydrogen cyanide. acs.orge3s-conferences.org

Q & A

Q. What are the established synthetic routes for Formoguanamine hydrochloride, and what analytical techniques are recommended for confirming its purity and structural integrity?

Formoguanamine hydrochloride can be synthesized via the reaction of formamidine salt with dicyandiamide under controlled conditions . Post-synthesis purification involves recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight verification. Ensure compliance with reproducibility guidelines by documenting reaction parameters (temperature, solvent, catalysts) .

Q. How should researchers design in vivo experiments to assess Formoguanamine hydrochloride’s effects on circadian rhythms or photoreceptor function?

Use avian models (e.g., Japanese quail) with controlled light-dark cycles to evaluate photoperiodic responses. Include histological analysis of retinal photoreceptor outer segments and behavioral assays (e.g., locomotor activity rhythms) to assess blindness induction. Control groups should receive vehicle-only treatments. Ethical approvals and sample size calculations (power analysis) are critical to ensure statistical validity .

Q. What validated analytical methods exist for quantifying Formoguanamine hydrochloride in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantification in biological samples. Validate methods by assessing linearity (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ). Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Document extraction efficiency and stability under storage conditions .

Q. What are the key structural features of Formoguanamine hydrochloride that influence its photoreactive properties?

The compound’s guanidine backbone and electron-rich regions enable interactions with photoreceptor proteins. Characterize these properties using ultraviolet-visible (UV-Vis) spectroscopy to identify absorption maxima and photostability assays under varying light intensities. Computational modeling (e.g., density functional theory) can predict reactive sites .

Q. How should researchers address solubility challenges when preparing Formoguanamine hydrochloride for in vitro assays?

Use polar aprotic solvents (e.g., dimethyl sulfoxide) for stock solutions, followed by dilution in aqueous buffers. Verify solubility via dynamic light scattering (DLS) to detect aggregates. Include vehicle controls to rule out solvent-induced artifacts .

Advanced Research Questions

Q. What methodological considerations are critical when reconciling contradictory findings in Formoguanamine hydrochloride’s biological effects across different model systems?

For discrepancies (e.g., retinal degeneration vs. intact extraretinal photoresponses in quails ), conduct comparative studies using standardized protocols. Control variables such as dosage, exposure duration, and species-specific metabolism. Cross-validate findings with in vitro photoreceptor models and transcriptomic profiling to identify mechanistic differences.

Q. How can researchers optimize reaction conditions to improve yield and selectivity in Formoguanamine hydrochloride synthesis?

Employ design of experiments (DOE) to test variables like temperature (80–120°C), solvent polarity, and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC). Use kinetic studies to identify rate-limiting steps. Report optimized conditions with error margins for reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Formoguanamine hydrochloride toxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include confidence intervals and effect size metrics (e.g., Cohen’s d) to enhance interpretability .

Q. How should researchers address potential confounding variables when investigating Formoguanamine hydrochloride’s dual effects on retinal degeneration and preserved extraretinal photoresponses?

Isolate variables through sequential experiments: (1) histological verification of retinal damage, (2) behavioral assays under controlled light conditions, and (3) molecular profiling of extraretinal tissues (e.g., pineal gland). Use multivariate regression to account for covariates like age and genetic background .

Q. What strategies can mitigate batch-to-batch variability in Formoguanamine hydrochloride synthesis for longitudinal studies?

Implement quality control (QC) protocols, including NMR purity checks and HPLC retention time consistency. Store batches under inert atmospheres to prevent degradation. Document synthetic parameters (e.g., stirring rate, cooling gradients) to identify variability sources .

Q. Methodological Guidelines

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.